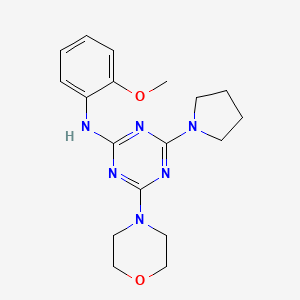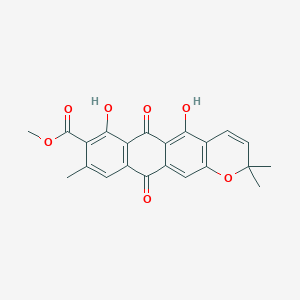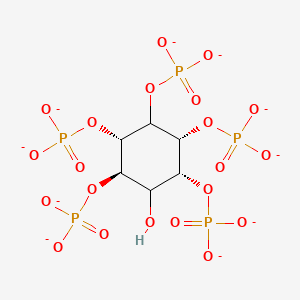
D-myo-inositol (1,2,4,5,6)-pentakisphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1D-myo-inositol 1,2,4,5,6-pentakisphosphate(10-) is decaanion of 1D-myo-inositol 1,2,4,5,6-pentakisphosphate arising from global deprotonation of the phosphate OH groups; major species at pH 7.3. It is a conjugate base of a 1D-myo-inositol 1,2,4,5,6-pentakisphosphate.
Scientific Research Applications
Synthesis and Metabolism
D-myo-inositol (1,2,4,5,6)-pentakisphosphate has been synthesized and studied for its metabolism in tissue extracts, particularly in fetal calf thymus. It was observed that this compound undergoes phosphorylation to myo-inositol hexakisphosphate (InsP6) and presents unique metabolic pathways compared to its isomers (Rudolf et al., 1997).
Biological Occurrence and Phosphorylation
Research has identified various myo-inositol pentakisphosphates, including D-myo-inositol (1,2,4,5,6)-pentakisphosphate, in different biological systems like slime mould, mung-bean seedlings, and human cells. Their phosphorylation to myo-inositol hexakisphosphate by ATP-dependent kinase activities has been extensively studied (Stephens et al., 1991).
Chemical Synthesis for Biological Studies
A tethered derivative of myo-inositol pentakisphosphate (IP5) was synthesized for facilitating immobilization in biological studies, such as pull-down experiments and surface plasmon resonance studies. This innovation aids in understanding the biological roles and physiological functions of myo-inositol pentakisphosphate in cells (Gregory et al., 2015).
Enzymatic Synthesis and Allosteric Effects
Research on murine bone macrophages has revealed the presence of enzymes capable of synthesizing myo-inositol pentakisphosphate from myo-inositol tetrakisphosphate. This process indicates the role of myo-inositol pentakisphosphate in biological signaling pathways (Stephens et al., 1988).
Chromatographic Separation and Analysis
Gradient ion chromatography has been used to separate and analyze inositol phosphates, including myo-inositol pentakisphosphates. This method helps in understanding the distribution and composition of these compounds in various biological sources like calf brains and soybean seeds (Phillippy & Bland, 1988).
Metabolic and Physiological Insights
The study of myo-inositol hexakisphosphate and its partially dephosphorylated products, including D-myo-inositol (1,2,4,5,6)-pentakisphosphate, has provided insights into their origins, bioavailability, and degradation pathways in the environment. This research highlights the complexity and significance of these compounds in ecological and physiological contexts (Wu et al., 2015).
properties
Product Name |
D-myo-inositol (1,2,4,5,6)-pentakisphosphate |
|---|---|
Molecular Formula |
C6H7O21P5-10 |
Molecular Weight |
569.98 g/mol |
IUPAC Name |
[(1S,2R,4R,5R)-3-hydroxy-2,4,5,6-tetraphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H17O21P5/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22)/p-10/t1?,2-,3-,4-,5+,6?/m1/s1 |
InChI Key |
CTPQAXVNYGZUAJ-WWHKVMGRSA-D |
Isomeric SMILES |
[C@@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-] |
SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



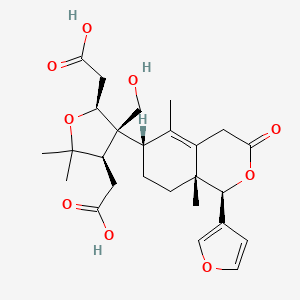
![2-Hydroxy-5-[(2-hydroxy-6-methyl-3-sulfophenyl)methyl]-3-[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid](/img/structure/B1263599.png)
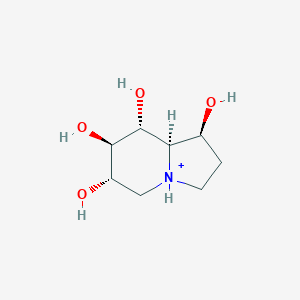
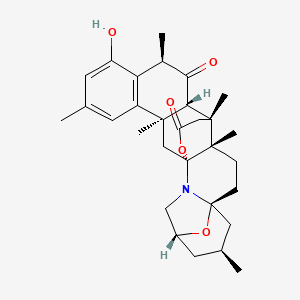
![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[(3E)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea](/img/structure/B1263602.png)
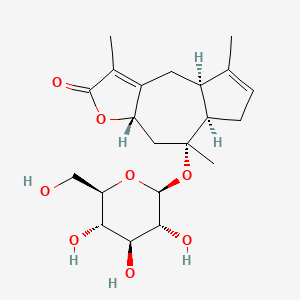

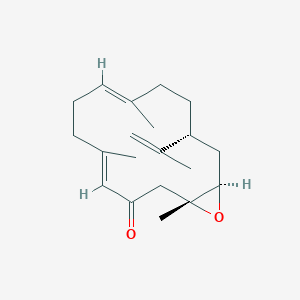
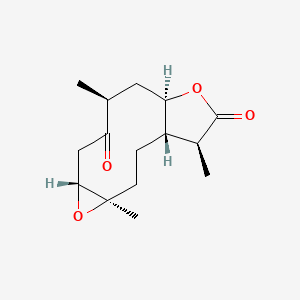

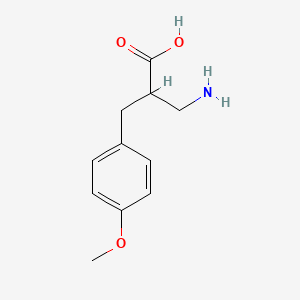
![(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxy-phenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chroman-4-one; (2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxy-phenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chroman-4-one](/img/structure/B1263618.png)
